Zinc iodate
Description
Overview of Metal Iodates in Functional Inorganic Materials Science
Significance of the Iodate (B108269) Anion in Crystal Engineering
The iodate anion (IO₃⁻) is of paramount importance in crystal engineering, which is the design and synthesis of solid-state structures with desired properties. A key feature of the iodate anion is its acentric pyramidal shape, a direct consequence of the stereochemically active lone pair of electrons on the iodine atom. researchgate.net This inherent asymmetry is a crucial factor that frequently leads to the crystallization of iodates in non-centrosymmetric (NCS) space groups, a prerequisite for observing properties like second-harmonic generation. researchgate.net
Furthermore, the iodine atom in the iodate anion can act as a robust halogen bond (HaB) donor, forming short, linear contacts with oxygen atoms of adjacent anions (O−I⋅⋅⋅O). researchgate.net This ability to form anion-anion architectures allows for the construction of ordered, supramolecular 1D and 2D networks, demonstrating the iodate anion's role as a versatile building block in the rational design of acentric crystalline materials. researchgate.net The strength and directionality of these interactions are fundamental to controlling the solid-state assembly of functional materials. rsc.org
Role of Iodine Lone Pair Electrons in Optoelectronic Properties
It is widely accepted that the significant nonlinear optical (NLO) and electro-optical properties of metal iodates originate from the lone pair of electrons on the iodine atom in the IO₃⁻ anion. mdpi.comignited.in This stereochemically active lone pair induces an asymmetric distribution of the electron cloud, which is critical for achieving a large macroscopic second-order NLO response. researchgate.netarxiv.org Materials containing lone-pair electrons have long been a focus in the search for materials with large SHG effects. arxiv.org
Academic Context of Zinc-Containing Inorganic Compounds
Zinc is a versatile element in the synthesis of a wide array of inorganic compounds, valued for its cost-effectiveness, abundance, and unique electronic configuration. mdpi.com Its role extends from forming simple binary compounds to being a critical component in complex, multi-elemental architectures designed for specific functions.
Zinc in Solid-State Materials Synthesis
In the realm of solid-state materials, zinc is a key component in the synthesis of various functional compounds. The solid-state approach is often adaptable for mass production and can yield highly efficient materials. acs.org A prominent example is zinc orthostannate (Zn₂SnO₄), a wide band gap n-type semiconductor, which is typically fabricated through high-temperature solid-state reactions involving zinc oxide and tin dioxide. acs.org
Zinc itself is also explored as a promising anode material for all-solid-state lithium-ion batteries due to its high theoretical capacity. mdpi.com Furthermore, zinc-based materials like zinc sulfide (B99878) (ZnS) nanospheres are utilized in the fabrication of flexible full-solid-state supercapacitors, demonstrating high capacitance and energy density. rsc.org The synthesis of zinc iodate (Zn(IO₃)₂) crystals, often through techniques like slow cooling or gel growth, is another example of zinc's role in creating solid-state materials with interesting optical properties. ignited.inresearchgate.netshanmugacollege.edu.in
Zinc in Mixed-Metal Coordination Architectures
Zinc(II) is widely used as a metal node in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.com Its ability to adopt various coordination geometries allows for the formation of diverse and complex architectures, from 1D chains to 3D frameworks. mdpi.comrsc.org
A significant area of research involves creating mixed-metal coordination polymers where zinc is combined with other metal ions, such as copper, aluminum, or hafnium. acs.orgrsc.org This strategy allows for the systematic tuning of the electronic and physical properties of the resulting material. acs.org For instance, in Cu-Zn thiocyanate (B1210189) coordination polymers, adjusting the Cu/Zn ratio can modify the optical band gap and solid-state ionization potential. acs.org The incorporation of Zn(II) into a structure with another metal can create a complementary electronic structure, where different metal centers contribute to different electronic bands (e.g., valence and conduction bands). acs.org The use of mixed organic ligands in conjunction with zinc also allows for the synthesis of novel coordination polymers with selective sorption and fluorescence sensing capabilities. rsc.org
Data Tables
Table 1: Crystallographic Data for this compound and a Related Compound
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |
| This compound (ZI) | Zn(IO₃)₂ | Monoclinic | P2₁ | Not specified in abstract | researchgate.netshanmugacollege.edu.in |
| Lithium this compound | LiZn(IO₃)₃ | Monoclinic | P2₁ | a = 21.874(9) Å, b = 5.171(2) Å, c = 5.433(2) Å, β = 120.93(4)° | mdpi.com |
Table 2: Selected Properties of this compound [Zn(IO₃)₂]
| Property | Value | Conditions/Notes | Reference |
| Second-Harmonic Generation (SHG) Efficiency | 2.75 times that of KDP | - | researchgate.netshanmugacollege.edu.in |
| Optical Band Gap (Experimental) | 3.53 eV | Extracted from absorbance curve | researchgate.net |
| Optical Band Gap (Theoretical, DFT) | 2.59 eV | Indirect band gap; known to be underestimated by DFT | researchgate.net |
| Crystal Habit | Monometallic single crystals | Grown by slow cooling technique | researchgate.netshanmugacollege.edu.in |
| Decomposition Temperature | ~580 °C | - | researchgate.net |
Structure
2D Structure
Properties
IUPAC Name |
zinc;diiodate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HIO3.Zn/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMKGXZULQONRI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]I(=O)=O.[O-]I(=O)=O.[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Zn(IO3)2, I2O6Zn | |
| Record name | zinc iodate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30228533 | |
| Record name | Zinc iodate | |
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Molecular Weight |
415.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7790-37-6 | |
| Record name | Zinc iodate | |
| Source | ChemIDplus | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc iodate | |
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| Record name | Zinc iodate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | ZINC IODATE | |
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Synthetic Methodologies for Crystalline Zinc Iodates
Solution-Based Growth Techniques
Solution-based methods are widely employed for the synthesis of zinc iodate (B108269) as they allow for controlled crystallization at or near ambient temperatures, which is crucial for a compound that is sparingly soluble in water and may decompose at high temperatures. ignited.in These techniques include aqueous precipitation, hydrothermal synthesis, and gel growth, each offering distinct advantages in controlling crystal size, morphology, and purity.
Aqueous Precipitation Synthesis
Aqueous precipitation is a direct and common method for synthesizing zinc iodate. The typical approach involves the reaction of a soluble zinc salt with an iodic acid solution. For instance, analytically pure zinc chloride (ZnCl₂) can be dissolved in deionized water, followed by the addition of an aqueous solution of iodic acid (HIO₃). This process leads to the formation of a milky white precipitate of anhydrous this compound, which can then be isolated through filtration, washing, and drying. An alternative precipitation reaction involves combining solutions of zinc sulfate (B86663) and barium iodate.
The control over reaction conditions during precipitation is critical as it directly influences the final product's characteristics.
The concentration of iodic acid is a critical parameter in the synthesis of metal iodates, as it can be used to control the particle size and polymorphism of the resulting crystals. mdpi.com Research on this compound has specifically investigated the effect of iodic acid concentration on its preparation and physical properties. mdpi.comresearchgate.netresearchgate.net In related syntheses, a high concentration of iodate ions has been observed to cause rapid precipitation, even from very dilute feed solutions. ignited.in This suggests that manipulating the HIO₃ concentration provides a handle to direct the nucleation and growth kinetics, thereby influencing the size and structural form of the final this compound product.
Achieving a phase-pure sample of this compound requires precise stoichiometric control of the reactants. In multicomponent systems, such as the synthesis of lithium this compound (LiZn(IO₃)₃), the molar ratio of the starting materials is crucial to prevent the formation of this compound, Zn(IO₃)₂, as an undesired secondary phase. preprints.orgignited.in For example, when the initial lithium-to-zinc molar ratio is below 2:1, Zn(IO₃)₂ is readily formed as an impurity. ignited.inignited.in To obtain phase-pure LiZn(IO₃)₃, the molar ratio must be increased to greater than 4:1, demonstrating that an excess of one reactant is necessary to drive the reaction to completion and avoid contamination with this compound. ignited.inpreprints.orgignited.in This principle highlights the importance of carefully controlling reactant stoichiometry to ensure the phase purity of the target compound in any synthesis involving the zinc-iodate system.
Influence of Iodic Acid Concentration on Crystallization
Hydrothermal Synthesis Approaches
Hydrothermal synthesis is a powerful technique for crystallizing materials that are not readily soluble in water under ambient conditions. The method involves carrying out the chemical reaction in an aqueous solution at elevated temperatures and pressures within a sealed vessel, such as an autoclave. rsc.org This approach has been successfully applied to the synthesis of various metal iodates, including those of the rare earths and mixed-metal uranyl iodates. uv.es
In the zinc-iodate system, hydrothermal reactions have been used to produce a novel noncentrosymmetric polar material, ZnIO₃(OH). rsc.org This compound was synthesized by reacting zinc oxide (ZnO) or zinc acetate (B1210297) dihydrate (Zn(CH₃CO₂)₂·2H₂O) with iodic acid (HIO₃) and water. rsc.org The ability to form such novel structures underscores the utility of hydrothermal synthesis in exploring new phases within the this compound chemical space. A polar photocatalyst of Zn(IO₃)₂ has also been successfully prepared via a simple hydrothermal method. rsc.org
Gel Growth Methods for Single Crystal Formation
The gel growth technique is a particularly effective method for producing high-quality single crystals of sparingly soluble compounds like this compound at ambient temperatures. ignited.in This method utilizes a gel medium, typically silica (B1680970) gel, which suppresses turbulence and slows down the diffusion of reactants, allowing for controlled nucleation and orderly crystal growth. ias.ac.in The single diffusion method is commonly employed, where one reactant is incorporated into the gel, and the other is carefully layered on top as a solution. ignited.in The second reactant then diffuses slowly into the gel, reacting to form crystals of the desired product.
For this compound, the chemical reaction within the gel can be expressed as: ZnCl₂ + 2KIO₃ → Zn(IO₃)₂ + 2KCl
This technique has been used to obtain good quality this compound crystals with various morphologies, including hexagonal and star shapes. ignited.in
The success of the gel growth method hinges on the careful optimization of several experimental parameters. The pH of the gel, the concentration of the reactants, the gel setting time, and the gel aging period all have a considerable effect on the growth rate and the quality of the final crystals. ignited.in Establishing the optimal conditions is crucial for obtaining well-formed single crystals. Research has identified specific parameters for the successful growth of this compound crystals using the single diffusion gel method.
| Parameter | Optimal Value |
|---|---|
| Density of Sodium Metasilicate Solution | 1.04 g/cm³ |
| pH of Gel | 4.4 |
| Gel Setting Time | 12 days |
| Gel Aging Time | 5 days |
Data derived from a study on the optimized growth conditions for gel-grown iodate crystals.
Slow Cooling Techniques for Crystal Growth
Slow cooling is a prevalent technique for growing large, high-quality single crystals from a solution. The principle involves dissolving the solute in a suitable solvent at a high temperature to create a saturated or slightly supersaturated solution. Subsequently, the temperature of the solution is gradually lowered in a controlled manner. This decrease in temperature reduces the solubility of the solute, leading to a state of supersaturation which drives nucleation and subsequent crystal growth. rsc.org For this method to be successful, the rate of cooling must be slow enough to allow for orderly deposition of molecules onto the crystal lattice, promoting the growth of a single, defect-free crystal rather than the rapid precipitation of many small crystals. rsc.org
In the case of this compound, this technique has been successfully employed to grow monometallic single crystals of Zn(IO₃)₂. researchgate.netshanmugacollege.edu.in The process begins with the preparation of a saturated aqueous solution of this compound. To ensure homogeneity, the solution is typically maintained at a constant elevated temperature for an extended period, for instance, at 40°C for two days. shanmugacollege.edu.in The crystal growth phase is initiated by reducing the temperature at a very slow and controlled rate, such as 0.1°C per day. shanmugacollege.edu.in Under these conditions, transparent and well-defined seed crystals can begin to form after approximately 18 days. shanmugacollege.edu.in Over a total period of 35 to 45 days, this method can yield substantial single crystals with dimensions up to 14 mm x 4 mm x 3 mm. researchgate.netshanmugacollege.edu.in The resulting crystals of this compound grown by this technique have been identified as belonging to the monoclinic crystal system with the P2₁ space group. researchgate.netshanmugacollege.edu.in
Table 1: Parameters for Slow Cooling Crystal Growth of Zn(IO₃)₂
| Parameter | Value/Description | Source(s) |
| Compound | This compound [Zn(IO₃)₂] | researchgate.net, shanmugacollege.edu.in |
| Technique | Slow Cooling from Aqueous Solution | researchgate.net, shanmugacollege.edu.in |
| Homogenization Temp. | 40 °C for 48 hours | shanmugacollege.edu.in |
| Cooling Rate | 0.1 °C per day | shanmugacollege.edu.in |
| Growth Period | 35 - 45 days | researchgate.net, shanmugacollege.edu.in |
| Resulting Crystal Size | Up to 14 x 4 x 3 mm³ | researchgate.net, shanmugacollege.edu.in |
| Crystal System | Monoclinic | researchgate.net, shanmugacollege.edu.in |
| Space Group | P2₁ | researchgate.net, shanmugacollege.edu.in |
Solid-State Reaction Pathways
Solid-state reactions involve the direct reaction between solid reactants at elevated temperatures, without the use of a solvent. These methods are crucial for synthesizing materials that are insoluble or decompose in common solvents. The reactions are driven by the diffusion of ions through the solid matrix, which necessitates high temperatures to overcome the kinetic barriers.
Sintering is a process where a powdered material is heated to a high temperature, below its melting point, to induce densification and chemical reaction between the constituent particles. rsc.org This technique is widely used in ceramics manufacturing and for the synthesis of complex oxides. In the context of zinc compounds, sintering can lead to the formation of new phases. For example, when zinc oxide (ZnO) is heated with ferric oxide (Fe₂O₃), it begins to form zinc ferrite (B1171679) (ZnFe₂O₄) at temperatures around 800°C. mdpi.com The process is sensitive to temperature and atmosphere; studies on zinc-bearing materials in iron ore sintering show that zinc ferrite remains stable up to 1300°C. mdpi.com
This solid-state sintering approach has been used to prepare complex iodates such as lithium this compound (LiZn(IO₃)₃). mdpi.compreprints.org While specific parameters for the sintering of this particular iodate are not extensively detailed in the cited literature, the general method involves mixing stoichiometric amounts of the precursor solids (e.g., a lithium salt, zinc oxide or carbonate, and an iodine-containing compound) and heating the mixture at a high temperature for an extended period to allow for the slow diffusion and reaction of the solid components. The effectiveness of sintering is dependent on factors such as particle size, compaction of the powder, reaction temperature, and duration. scirp.org
Table 2: Illustrative Examples of High-Temperature Sintering of Zinc Compounds
| Reactants/Precursors | Sintering Temperature | Resulting Product/Phase | Research Context | Source(s) |
| Lithium, Zinc, and Iodate Precursors | Not specified | Lithium this compound (LiZn(IO₃)₃) | Synthesis of double iodates | mdpi.com, preprints.org |
| Zinc Oxalate (decomposed) | 673–973 K (400–700 °C) | Sintered Zinc Oxide (ZnO) | Sintering studies of ZnO | rsc.org |
| Zinc Oxide (ZnO) + Ferric Oxide (Fe₂O₃) | Starts at 800 °C | Zinc Ferrite (ZnFe₂O₄) | Zinc behavior in iron ore sintering | mdpi.com |
| Zinc-bearing dust + CaCl₂ | 900 °C | Zinc Chloride (sublimate) | Extraction of zinc from dust | satbayev.university |
Post-synthesis thermal treatment, or annealing, is a critical step for controlling the morphology, crystallinity, and phase purity of a synthesized material. This process involves heating the material to a specific temperature for a certain duration and then cooling it down. Annealing can promote grain growth, reduce defects, and induce phase transitions.
For this compound compounds, this method has been shown to be effective in morphological control. In the synthesis of a polymorph of lithium this compound (LiZn(IO₃)₃), an amorphous precipitate was first obtained through a co-precipitation route. A subsequent heat-treatment of this precipitate at 400°C resulted in the formation of a crystalline material with a distinct needle-like morphology. mdpi.compreprints.org
The influence of annealing temperature on morphology is a well-documented phenomenon for other zinc-containing nanostructures. For instance, studies on indium-doped zinc oxide (In:ZnO) nanocrystals have shown that varying the post-heat treatment temperature leads to significant changes in particle shape. researchgate.net As the annealing temperature was increased, the morphology of the In:ZnO nanoparticles transformed from prism-like to spindle-like, and then to disk-like structures. researchgate.net This demonstrates that thermal treatment is a powerful tool for tuning the final morphology of the product, which is often crucial for its intended application.
Table 3: Effect of Post-Synthesis Annealing on Zinc Compound Morphology
| Initial Material | Annealing Temperature | Final Morphology | Source(s) |
| Amorphous Lithium this compound precipitate | 400 °C | Needle-like crystals | mdpi.com, preprints.org |
| Indium-doped Zinc Oxide (In:ZnO) | Increasing temperature | Prism-like → Spindle-like → Disk-like | researchgate.net |
Advanced Structural Characterization and Crystal Chemistry
Crystallographic Investigations
Crystallographic analysis of zinc iodate (B108269), primarily through X-ray diffraction (XRD), has been crucial in establishing its structural parameters. Both powder and single-crystal XRD methods have been utilized, providing complementary information to build a comprehensive structural model.
Powder X-ray diffraction is a powerful technique for identifying crystalline phases and determining fundamental structural properties from a polycrystalline sample. For zinc iodate, PXRD has been used to confirm its crystalline nature and to determine its unit cell parameters and space group. shanmugacollege.edu.inmdpi.com The well-defined Bragg's peaks observed in its powder diffraction pattern indicate a high degree of crystallinity. shanmugacollege.edu.in
The Rietveld method is a comprehensive analytical procedure used to refine crystal structure models by fitting a calculated diffraction pattern to the entire measured powder diffraction profile. malvernpanalytical.com This method minimizes the difference between the observed and calculated patterns, allowing for the precise determination of lattice parameters, atomic positions, and other structural details. malvernpanalytical.comupv.es In the study of related complex iodates, such as LiZn(IO3)3, Rietveld refinement of PXRD data, often in conjunction with Density Functional Theory (DFT) calculations, has been instrumental in proposing and confirming the crystal structure. mdpi.comresearchgate.net This approach allows for the refinement of the unit cell, line-shape parameters, and atomic coordinates against the experimental data. upv.esmdpi.com
Analysis of powder diffraction data for this compound (Zn(IO3)2) has established that it belongs to the monoclinic crystal system . shanmugacollege.edu.inresearchgate.net The specific space group identified is P21 . shanmugacollege.edu.inresearchgate.netmdpi.com This non-centrosymmetric space group is significant as it is a prerequisite for properties like second-harmonic generation (SHG). shanmugacollege.edu.in The determination of the space group is a critical step that relies on the systematic absences observed in the diffraction pattern. fiveable.me
The unit cell parameters for this compound have been determined from both powder and single-crystal XRD data. A study utilizing single-crystal XRD reported the following parameters for the monoclinic unit cell: shanmugacollege.edu.in
| Parameter | Value |
| a | 11.137 Å |
| b | 5.271 Å |
| c | 11.142 Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume (V) | 654.07 ų |
Note: While the source describes the system as monoclinic with space group P21, the reported angles α = β = γ = 90° are characteristic of an orthorhombic system. This discrepancy in the cited literature highlights the complexities that can arise in crystallographic analysis. Another study also confirms the monoclinic P21 space group and provides unit-cell parameters of a = 5.465(4) Å, b = 11.135(7) Å, and c = 5.267(3) Å with β = 90.53(5)°, which are more consistent with a monoclinic system. mdpi.com
Single-crystal X-ray diffraction provides the most accurate data for determining the precise positions of atoms within a crystal's unit cell. For Zn(IO3)2, SCXRD analysis was used to grow a single crystal and confirm its crystallization in the monoclinic system with the P21 space group. shanmugacollege.edu.inresearchgate.net This technique is superior to PXRD for resolving complex structures and definitively locating each atom, which is essential for understanding the coordination environments, such as the ZnO6 octahedra that form part of the structure. mdpi.com
Systematic extinctions, or the specific and predictable absence of certain diffraction peaks, are a direct consequence of the symmetry elements present in a crystal, such as glide planes and screw axes. fiveable.me The analysis of these absences in the diffraction data is fundamental to unequivocally determining the space group. For a crystal with the P21 space group, which contains a 2-fold screw axis along the b-axis, the systematic extinction rule is that for (0k0) reflections, only those with k=2n (k is an even number) are observed; reflections where k is odd are systematically absent. ignited.in The identification of these specific extinctions in the diffraction pattern of this compound and related compounds confirms the assignment of the P21 space group. mdpi.comignited.in
Analysis of Absorption Peak Positions and Broadening
Single Crystal X-ray Diffraction (SCXRD) for Atomic Positions
Morphological and Compositional Characterization
The physical form and elemental makeup of this compound crystals are fundamental to understanding their behavior and potential applications. Techniques such as Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray (EDX) Spectroscopy provide critical data on the external morphology and elemental composition of the material.
Scanning Electron Microscopy (SEM) for Crystal Morphology
Scanning Electron Microscopy (SEM) is employed to visualize the surface topography and morphology of synthesized materials. For this compound, SEM analysis reveals specific structural forms that are influenced by the synthesis conditions. Studies have characterized pure Zn(IO3)2 powders, analyzing their particle size and shape. researchgate.net For instance, one chemical synthesis method produced Zn(IO3)2 with an average particle size of 46 nm. researchgate.net In some cases, the morphology of related metal iodates, such as the needle-like crystals observed in a lithium this compound polymorph, provides comparative insight into the crystal habits of iodate compounds. preprints.orgmdpi.com The morphology, including features like particle size and agglomeration, is a direct consequence of the crystallization process and can influence the material's bulk properties.
Energy-Dispersive X-ray (EDX) Spectroscopy for Elemental Composition
Energy-Dispersive X-ray (EDX) spectroscopy, often coupled with SEM, is a standard technique for confirming the elemental composition of a sample. acs.org The method relies on the principle that each element emits a unique set of characteristic X-rays when excited by an electron beam. researchgate.net In the study of metal iodates, EDX is used to verify the presence and stoichiometric ratios of the constituent elements. For example, in the analysis of a related compound, lithium this compound (LiZn(IO₃)₃), EDX was used to confirm that the atomic percent of zinc and iodine aligned with the expected 1:3 molar ratio for that specific polymorph. preprints.orgmdpi.com This technique is crucial for confirming the phase purity of synthesized this compound, ensuring that the expected elements—zinc (Zn), iodine (I), and oxygen (O)—are present in the correct proportions and that impurities are below the detection limit of the instrument. preprints.orgmdpi.com
| Element | Symbol | Expected Presence | Analytical Purpose |
| Zinc | Zn | Yes | Confirmation of the primary metal cation. |
| Iodine | I | Yes | Confirmation of the iodate anion component. |
| Oxygen | O | Yes | Confirmation of the iodate anion component. |
This interactive table summarizes the elements targeted during the EDX analysis of this compound.
Spectroscopic Probing of Internal Structure and Vibrational Modes
Spectroscopic techniques are essential for investigating the internal structure of this compound, providing information about the arrangement of atoms and the nature of the chemical bonds.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a material as a function of wavenumber. This absorption corresponds to the vibrational frequencies of the bonds within the molecule, making it a powerful tool for identifying functional groups and probing molecular structure.
The FTIR spectrum of this compound is characterized by absorption bands that correspond to the vibrational modes of its constituent polyhedral units. At ambient conditions, the crystal structure of Zn(IO₃)₂ consists of ZnO₆ octahedral units connected by IO₃ triangular pyramidal units. acs.org The vibrations of the iodate (IO₃⁻) group are particularly prominent in the spectrum. These fundamental vibrations are well-established and serve as fingerprints for the iodate anion.
The primary vibrational modes for the pyramidal IO₃⁻ ion are categorized as follows:
| Vibrational Mode | Notation | General Wavenumber Range (cm⁻¹) | Description |
| Symmetric Stretching | ν₁ | 780–630 | The three I-O bonds stretch and contract in phase. |
| Asymmetric Stretching | ν₃ | 820–730 | Two I-O bonds stretch while one contracts, and vice versa. |
| Symmetric Bending | ν₂ | 400–350 | The O-I-O bond angles change symmetrically. |
| Asymmetric Bending | ν₄ | 450–320 | The O-I-O bond angles change asymmetrically. |
This interactive table details the fundamental vibrational modes of the iodate group identifiable by FTIR spectroscopy.
Detailed analysis of the FTIR spectrum of Zn(IO₃)₂ reveals specific peak positions and characteristics. Group theory predicts a total of 51 infrared-active modes for the monoclinic structure of Zn(IO₃)₂. researchgate.net In experimental studies, a significant number of these phonons have been identified. For instance, one high-pressure study using synchrotron radiation identified 25 distinct phonon modes below 600 cm⁻¹. acs.org
The positions of these absorption peaks provide direct information about the vibrational energies of the bonds. The sharpness or broadening of these peaks is also informative. For example, a comparative study with the more complex lithium this compound (LiZn(IO₃)₃), which has 81 IR-active modes, noted that the larger number of modes led to significant broadening of absorption bands due to phonon overlaps. preprints.orgmdpi.com This implies that the bands in the simpler Zn(IO₃)₂ spectrum are comparatively sharper. The analysis of these spectral features is critical for understanding the crystal symmetry and the nature of interatomic forces within this compound.
Raman Spectroscopy for Lattice and Molecular Vibrations
Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a material, which are sensitive to changes in crystal structure, chemical bonding, and local symmetry. In the case of this compound, Raman studies, particularly those combined with high-pressure experiments, have provided significant insights into its lattice dynamics and the behavior of the iodate (IO₃⁻) ion.
At ambient pressure, the Raman spectrum of this compound is characterized by distinct bands corresponding to the internal vibrational modes of the IO₃⁻ pyramidal units and the external lattice modes involving the motion of both ZnO₆ octahedra and IO₃⁻ groups. mdpi.comresearchgate.net The high-frequency region of the spectrum is dominated by the stretching and bending modes of the I-O bonds within the iodate ion. The strongest observed band, typically found around 782 cm⁻¹, is assigned to the symmetric I-O stretching mode (ν₁) of the IO₃ group. arxiv.org
Under high pressure, this compound exhibits unusual and complex vibrational behavior. arxiv.org A key finding is the non-linear pressure dependence of its Raman modes. uv.es This behavior is not attributed to a major structural phase transition but rather to subtle changes in the iodine atom's coordination sphere. arxiv.orguv.es Specifically, two distinct trends are observed for the internal modes of the iodate ion:
Red-shifting (Softening): The symmetric I-O stretching modes (ν₁) counter-intuitively shift to lower frequencies (soften) as pressure increases. arxiv.orguv.es This phenomenon is a direct consequence of the lengthening of the primary, short I-O covalent bonds. This bond elongation is caused by increasing pressure forcing the three next-nearest-neighbor oxygen atoms closer to the central iodine atom, enhancing their interaction. uv.es
Blue-shifting (Hardening): Conversely, the symmetric bending modes (ν₂) follow the more typical behavior of shifting to higher frequencies (hardening) under compression. uv.es
These pressure-induced shifts provide clear evidence of changes in the local coordination and bonding within the crystal. The softening of the stretching modes is a characteristic feature shared by many metal iodates under pressure and is directly linked to the increase in the I-O covalent bond distance upon compression. uv.es
Table 1: Representative Raman Modes in this compound and Their Behavior Under Pressure
| Mode Description | Typical Frequency (Ambient Pressure) | Pressure-Induced Shift | Underlying Mechanism |
| Symmetric I-O Stretch (ν₁) | ~782 cm⁻¹ arxiv.org | Red-shift (Softening) uv.es | Lengthening of primary I-O covalent bonds due to increased interaction with secondary oxygen atoms. uv.es |
| Symmetric I-O Bend (ν₂) | Lower frequency region | Blue-shift (Hardening) uv.es | Typical vibrational response to lattice compression. uv.es |
| Lattice Modes | < 150 cm⁻¹ researchgate.net | Non-linear shifts | Involve translational and librational movements of IO₃ groups coupled with Zn atom movements. mdpi.com |
High-Pressure X-ray Absorption Spectroscopy for Local Iodine Environment
High-pressure X-ray Absorption Spectroscopy (XAS) is an element-specific technique ideal for investigating the local atomic and electronic structure of a selected atomic species in a material. For this compound, XAS experiments, particularly focusing on the iodine K-edge or L-edges, would provide direct information on how the immediate environment around the iodine atom changes under compression. While detailed high-pressure XAS studies specifically on this compound are not extensively reported, findings from related iodate compounds and glasses provide a clear picture of the expected phenomena. nih.govdntb.gov.ua
The primary application of XAS in this context is to probe the I-O bond distances and the coordination number of iodine. At ambient conditions, the iodine atom in the iodate ion is covalently bonded to three oxygen atoms (IO₃) in a trigonal pyramidal geometry. mdpi.com The stereochemically active 5s² lone electron pair occupies the fourth vertex of a pseudo-tetrahedral arrangement. arxiv.org
Under high pressure, XAS would be expected to reveal:
Changes in I-O Bond Distances: The Extended X-ray Absorption Fine Structure (EXAFS) region of the spectrum allows for precise determination of interatomic distances. The technique would be used to quantify the pressure-induced lengthening of the three primary I-O covalent bonds, a phenomenon also inferred from Raman spectroscopy. uv.es Simultaneously, it would show a significant shortening of the distance to secondary, non-bonding oxygen atoms.
Iodine Coordination Change (Hypercoordination): As pressure increases, the distinction between the primary covalent I-O bonds and the secondary, longer I···O interactions diminishes. nih.gov XAS can track this evolution as the secondary oxygen atoms are pushed closer to the iodine atom. This process leads to a progressive change in the iodine coordination environment, transforming the initial IO₃ trigonal pyramids toward more symmetric, six-coordinate IO₆ units, often described as highly distorted octahedra. uv.esnih.gov This pressure-induced hypercoordination is a fundamental aspect of iodate chemistry. nih.gov
Modification of Electronic Structure: The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is sensitive to the electronic state and local geometry. Changes in the XANES features would correlate with the evolving coordination and bonding around the iodine atom, reflecting the transition from a purely pyramidal environment to a more complex, hypercoordinated state. This is driven by the influence of pressure on the lone electron pair and the formation of multicenter bonds. nih.gov
In essence, high-pressure XAS provides direct, quantitative evidence for the transformation of the iodine local environment, complementing the indirect observations from vibrational spectroscopy and X-ray diffraction. nih.govarxiv.org
Computational and Theoretical Frameworks for Zinc Iodate Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a primary quantum mechanical calculation method for obtaining an accurate description of the structural and physical properties of various compounds, including oxides and iodates. mdpi.com It is instrumental in exploring the properties of zinc iodate (B108269) systems, from crystal structure prediction to the simulation of their optical and vibrational characteristics.
First-principles calculations based on DFT are a powerful tool for predicting the crystal structures and potential polymorphs of materials. This computational approach involves minimizing the total energy of a system to determine the most stable atomic arrangements and unit-cell parameters. mdpi.com This method is often used in conjunction with experimental techniques like powder X-ray diffraction (XRD) to propose and refine crystal structures. mdpi.com
In the study of a related mixed-cation iodate, lithium zinc iodate (LiZn(IO₃)₃), DFT calculations were crucial in supporting the proposed crystal structure. mdpi.com By treating the experimentally derived structural model as a starting point, calculations were performed to minimize the total energy, yielding optimized atomic positions and lattice parameters that showed excellent agreement (within 1%) with the experimental data from Rietveld refinements. mdpi.com This synergy between theoretical calculations and experimental results provides a high degree of confidence in the determined crystal structure. mdpi.com For instance, DFT calculations have successfully predicted low-energy structures in other mixed-metal systems involving zinc. aps.org
| Parameter | Experimental (Rietveld Refinement) | DFT Calculation |
|---|---|---|
| a (Å) | 21.874(9) | 21.945 |
| b (Å) | 5.171(2) | 5.048 |
| c (Å) | 5.433(2) | 5.487 |
| β (°) | 120.93(4) | 121.07 |
| Space Group | P2₁ | P2₁ |
DFT calculations are essential for determining the electronic band structure and the density of states (DOS) of a material, which governs its electronic and optical properties.
The nature of the band gap—whether direct or indirect—is a critical parameter for optoelectronic applications. amolf.nl Theoretical explorations of monoclinic Zn(IO₃)₂ using a pseudo-potential plane wave approach within DFT have indicated that it possesses an indirect band gap. researchgate.net The calculated value for this indirect gap was 2.59 eV. researchgate.net It is a known shortcoming of standard DFT functionals to underestimate band gaps, and this value is lower than the experimentally determined optical band gap of 3.53 eV. researchgate.net Similarly, calculations for related compounds like the α-LiZn(IO₃)₃ polymorph also show an indirect band gap. researchgate.net Studies on another related compound, LiAl(IO₃)₄, found it to be an indirect semiconductor, with the calculated band gap varying significantly depending on the functional used (2.43 eV with PBE, 3.68 eV with HSE06), the latter being in excellent agreement with experimental results. mdpi.com
| Compound | Band Gap Type | Calculated Value (eV) | Functional | Experimental Value (eV) | Source |
|---|---|---|---|---|---|
| Zn(IO₃)₂ | Indirect | 2.59 | PBE | 3.53 | researchgate.net |
| α-LiZn(IO₃)₃ | Indirect | 3.93 | HSE06 | 4.00 | researchgate.net |
| K₂Zn(IO₃)₄·2H₂O | Indirect | ~2.6 (offset) | PBEsol | 4.2 | acs.orgnih.gov |
| LiAl(IO₃)₄ | Indirect | 3.68 | HSE06 | 3.43 | mdpi.com |
The electronic structure of metal iodates is profoundly influenced by the iodate anion (IO₃⁻). mdpi.com The notable electro-optical and nonlinear optical properties of these materials are generally accepted to originate from the stereochemically active lone electron pair on the iodine atom in the IO₃⁻ group. mdpi.comacs.org
Density of states (DOS) analysis from DFT calculations provides a detailed picture of the orbital contributions to the band structure. In a study of K₂Zn(IO₃)₄·2H₂O, the DOS revealed that the valence band maximum is primarily composed of the 2p orbitals of oxygen atoms. nih.gov The conduction band minimum, conversely, is formed by contributions from both the 5p orbitals of iodine and the 2p orbitals of oxygen. nih.gov This composition makes the band gap energy highly sensitive to the nature and distances of the iodine-oxygen interactions. nih.govaps.org The binding affinity of the iodate anion is significantly large, dictated by both hydrogen bonding and van der Waals interactions. austinpublishinggroup.com
DFT is employed to perform theoretical calculations of a crystal's vibrational spectra, yielding phonon frequencies and their corresponding symmetries. arxiv.orgarxiv.org These calculations are invaluable for interpreting experimental spectroscopic data, such as Raman and infrared (IR) spectra.
The simulation of optical properties via DFT is a powerful predictive tool. By calculating the frequency-dependent complex dielectric function, one can derive other key optical parameters such as the absorption coefficient, refractive index, and birefringence. researchgate.netmdpi.comacs.org
For monoclinic Zn(IO₃)₂, DFT has been used to calculate the dielectric functions and the associated optical response spectra, suggesting its promise for optoelectronic applications. researchgate.net In a theoretical study of the related compound LiAl(IO₃)₄, the complex relative permittivity and the refractive index were calculated as a function of energy. mdpi.com The study also predicted a significant birefringence index (Δn) of 0.21, which is noted to be close to that of this compound, highlighting the potential of these materials for nonlinear optical applications. mdpi.com
Dielectric Functions and Refractive Indices
Energy Profile Computations for Reaction Pathways
Computational chemistry is instrumental in mapping the energy landscapes of chemical reactions involving zinc and iodine species, particularly within the context of energy storage systems like zinc-iodine batteries. These calculations elucidate reaction mechanisms, intermediate states, and activation barriers.
In aqueous zinc-iodine batteries, the fundamental energy storage mechanism relies on the reversible redox conversion of iodine species at the cathode. rsc.org The primary reactions involve the reduction of iodine (I₂) to iodide (I⁻), which can further react with I₂ to form triiodide (I₃⁻). rsc.org The theoretical voltage plateaus are determined by these iodine conversion processes. rsc.org
Computational models, such as those used to study zinc-mediated organic reactions, calculate the Gibbs free energy profiles of potential pathways. chemrxiv.orgub.eduresearchgate.net For the zinc-iodine system, energy profiles have been computed for various potential reaction pathways, identifying the most energetically favorable routes for the multi-electron transfer reactions. rsc.org For instance, studies have explored mechanisms that facilitate a three-electron transfer involving interhalogen species like ICl₃⁻ when chloride ions are present, with computational energy profiles mapping the reaction coordinates. rsc.org
Interactive Data Table: Key Redox Reactions in Zinc-Iodine Systems
| Reaction | Standard Potential (vs. SHE) | Description | Source |
|---|---|---|---|
| I₃⁻ + 2e⁻ ↔ 3I⁻ | 0.536 V | Triiodide/Iodide Redox Couple | rsc.org |
| I₂ + 2e⁻ ↔ 2I⁻ | 0.621 V | Iodine/Iodide Redox Couple | rsc.org |
Electron Density Topology Analysis in Chemical Bonding
The Quantum Theory of Atoms in Molecules (QTAIM) provides a powerful framework for analyzing the topology of the electron density (ρ(r)) to characterize chemical bonding. nih.govmdpi.comdokumen.pub This method is applied to this compound and related compounds to understand the nature of the interactions between atoms, particularly the I-O bonds. acs.orguv.es
QTAIM analysis identifies bond critical points (BCPs) in the electron density, and the properties at these points—such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r))—are used to classify the bond type. nih.gov Shared-shell (covalent) interactions are typically characterized by high ρ(r) and a negative Laplacian (∇²ρ(r) < 0), while closed-shell (ionic or van der Waals) interactions show low ρ(r) and a positive Laplacian (∇²ρ(r) > 0). nih.govmdpi.com
In complex iodates containing zinc, such as K₂Zn(IO₃)₄·2H₂O, QTAIM has been used to study how chemical bonding changes under pressure. acs.org These studies show a progressive change from primary covalent I–O bonds and secondary halogen I···O interactions towards electron-deficient multicenter bonds as pressure increases. acs.org This transformation is a key mechanism for understanding the high-pressure behavior of these materials.
Interactive Data Table: QTAIM Parameters and Bond Interpretation
| Parameter | Interpretation for Covalent Bonds | Interpretation for Closed-Shell Interactions | Source |
|---|---|---|---|
| Electron Density at BCP (ρ(r)) | High | Low | nih.gov |
| Laplacian of Electron Density (∇²ρ(r)) | Negative (<0) | Positive (>0) | nih.gov |
| Total Energy Density (H(r)) | Negative (<0) | Positive or slightly negative | nih.govmdpi.com |
High-Pressure Theoretical Studies on Bond Transformations
High-pressure theoretical studies, primarily using DFT calculations, have been crucial in understanding the structural and bonding transformations in Zn(IO₃)₂. acs.orgarxiv.org These studies reveal that this compound undergoes significant changes under compression, driven by the stereochemically active lone electron pairs on the iodine atoms. acs.orgarxiv.orguv.es
A key finding from the combination of high-pressure experiments and first-principles calculations is the discovery of two subtle, isosymmetric structural phase transitions in Zn(IO₃)₂. arxiv.org These monoclinic-to-monoclinic transitions occur at approximately 2.5–3.4 GPa and 8.9 GPa. acs.orgarxiv.org These transitions are not associated with a change in space group symmetry but are characterized by changes in the coordination sphere of the iodine atoms. acs.org
Under increasing pressure, the coordination of iodine atoms increases as they form new, longer I-O bonds with oxygen atoms from neighboring iodate units. acs.org Paradoxically, this can lead to an increase in the length of the original, shorter I-O covalent bonds to accommodate the new coordination, a phenomenon known as the pressure-distance paradox. acs.orgacs.org This behavior is explained by the formation of metavalent bonding at high pressure, a state intermediate between covalent and metallic bonding, which is favored by the presence of the iodine lone pairs. arxiv.org In complex iodates like K₂Zn(IO₃)₄·2H₂O, this leads to iodine hypercoordination, where IO₃ pyramids transform towards IO₆ units, forming infinite two-dimensional iodate networks. acs.org
Interactive Data Table: High-Pressure Transitions in Zn(IO₃)₂
| Transition Pressure | Transition Type | Key Characteristics | Source |
|---|---|---|---|
| ~2.5–3.4 GPa | Isosymmetric Monoclinic-Monoclinic | Changes in iodine coordination sphere, onset of metavalent bonding. | acs.orgarxiv.org |
| ~8.9 GPa | Isosymmetric Monoclinic-Monoclinic | Further increase in iodine coordination, almost regular ZnO₆ polyhedra form. | acs.orgarxiv.org |
Phase Transitions and High Pressure Behavior of Zinc Iodates
Pressure-Induced Structural Transformations
Under compression, zinc iodate (B108269) exhibits a series of subtle yet significant structural changes. These transformations are primarily driven by the behavior of the lone electron pairs on the iodine atoms and result in a more compact arrangement of the crystal lattice.
Isosymmetric Monoclinic-Monoclinic Phase Transitions
High-pressure studies on zinc iodate have identified two isosymmetric phase transitions, meaning the crystal structure retains its monoclinic symmetry while undergoing internal rearrangements. upv.esarxiv.orgarxiv.orgaps.org The first of these transitions occurs at approximately 2.5–3.4 GPa, with a second transition observed around 8.9 GPa. upv.esacs.org These transitions are not accompanied by a change in the space group (P21) but are evidenced by nonlinearities in the evolution of lattice parameters and changes in spectroscopic data. researchgate.netuv.es Similar pressure-induced isosymmetric transitions have also been observed in other metal iodates like Co(IO3)2 and Fe(IO3)3, suggesting this may be a characteristic feature for this class of compounds under compression. upv.esacs.orgupv.es
High-pressure spectroscopy further corroborates these subtle phase transitions, with analyses indicating transitions around 3 GPa and 8 GPa, followed by a more significant transition near 13 GPa. researchgate.netmdpi.com
Nonlinear Evolution of Lattice Parameters Under Compression
The application of pressure leads to a nonlinear, S-like dependence of the unit-cell parameters. arxiv.org While the b-axis of the monoclinic cell consistently decreases with increasing pressure, the a and c axes can exhibit a counterintuitive expansion in certain pressure ranges. upv.esacs.org This unusual behavior is linked to the rearrangement of atoms to accommodate changes in coordination. acs.org The monoclinic angle, γ, also shows a nonlinear pressure dependence, with noticeable changes in its slope occurring near the transition pressures of 3.4 GPa and 8.9 GPa. arxiv.org
Table 1: Pressure-Induced Phase Transitions in this compound
| Transition Pressure (GPa) | Observed Phenomena |
|---|---|
| ~2.5 - 3.4 | First isosymmetric monoclinic-monoclinic phase transition. upv.esarxiv.orgacs.org |
| ~8.0 - 8.9 | Second isosymmetric monoclinic-monoclinic phase transition. upv.esarxiv.orgacs.orgresearchgate.netmdpi.com |
Changes in Oxygen Coordination of Iodine Atoms
A key driver for the observed phase transitions is the change in the coordination environment of the iodine atoms. upv.esarxiv.orgarxiv.orgaps.org At ambient pressure, each iodine atom is covalently bonded to three oxygen atoms, forming a trigonal pyramidal [IO3]− unit. researchgate.netmdpi.com As pressure increases, neighboring oxygen atoms are pushed closer to the iodine atoms. upv.esacs.org This leads to a gradual increase in the coordination number of iodine from three to six. arxiv.orguv.es
Specifically, new I-O bonds begin to form at around 2.5 GPa, and the iodine atom becomes six-fold coordinated above approximately 8 GPa. arxiv.org This change involves the shortening of long-range I···O distances (halogen bonds) and a simultaneous slight elongation of the original, shorter I-O covalent bonds to accommodate the new bonding. upv.esacs.orguv.es
Formation of Pressure-Induced Metavalent Bonds
The pressure-induced changes in the I-O bonding character are indicative of the formation of metavalent bonds. upv.esarxiv.orgarxiv.orgaps.orgacs.orgresearchgate.net Metavalent bonding is an intermediate state between covalent and metallic bonding. In this compound, the stereochemically active lone electron pairs on the iodine atoms facilitate this transformation under high pressure. arxiv.orgarxiv.orgaps.org As the interlayer oxygen atoms are forced closer to the iodine atoms, the interaction strengthens, leading to a shift from weak halogen bonds to stronger, metavalent I-O bonds. uv.es This gradual transformation is a key factor in the observed isosymmetric phase transitions and the nonlinear behavior of the material under compression. uv.es
Temperature-Induced Polymorphic Transformations
Information regarding temperature-induced polymorphic transformations in this compound is less documented in the available literature compared to its high-pressure behavior. However, the study of related compounds and the general behavior of iodates suggest the possibility of such transformations.
Characterization of Metastable Phases
While specific studies detailing the isolation and characterization of metastable phases of pure Zn(IO3)2 induced by temperature are not prevalent, research on related systems provides some context. For instance, a new monoclinic polymorph of LiZn(IO3)3 has been synthesized, which is different from a previously reported orthorhombic structure, suggesting that different synthesis conditions (including temperature) can lead to different stable or metastable polymorphs. mdpi.com The existence of multiple polymorphs is a known characteristic of some iodates, such as lithium iodate, where processing parameters significantly influence the resulting crystal structure. mdpi.com Further research is required to specifically identify and characterize any metastable phases of this compound that may form under varying temperature protocols.
Thermal Decomposition Studies (Thermogravimetric Analysis, Differential Scanning Calorimetry)
The thermal stability and decomposition pathway of this compound have been elucidated through thermogravimetric analysis (TGA) and differential thermal analysis (DTA). These studies reveal that the decomposition process is multi-staged, ultimately yielding zinc oxide (ZnO) as the final solid product. lbp.world
Gel-grown this compound crystals are thermally stable up to a temperature of 113°C, beyond which they begin to decompose. lbp.world The TGA curve indicates a clear three-stage decomposition process. The decomposition passes through an unstable intermediate, zinc orthoperiodate (Zn₅(IO₆)₂), which rapidly decomposes to zinc oxide. lbp.world
The first stage of decomposition occurs between 113.25°C and 333.63°C, characterized by a weight loss of 5.199%, which corresponds closely to the calculated loss of 3.5 molecules of oxygen (O₂). lbp.world The compound remains stable in its anhydrous form from 334°C to 344°C. lbp.world The second, and most significant, stage of decomposition takes place from 344.34°C to 635.12°C. This stage involves a weight loss of 50.147%, attributed to the loss of 9 molecules of oxygen and 3 molecules of iodine (I₂). lbp.world The final decomposition stage occurs in the temperature range of 647.36°C to 974.87°C, with a weight loss of 28.994% due to the release of 2 molecules of iodine. lbp.world The final residual weight of 15.660% corresponds to the formation of zinc oxide, confirming the presence of zinc in the original crystal. lbp.world
Table 1: Thermogravimetric Analysis (TGA) of this compound Decomposition Data sourced from a thermal study of gel-grown this compound crystals. lbp.world
| Decomposition Stage | Temperature Range (°C) | Observed Weight Loss (%) | Calculated Weight Loss (%) | Attributed Molecular Loss |
|---|---|---|---|---|
| Stage 1 | 113.25 - 333.63 | 5.199 | 5.395 | 3.5 O₂ |
| Stage 2 | 344.34 - 635.12 | 50.147 | 50.553 | 9 O₂ and 3 I₂ |
| Stage 3 | 647.36 - 974.87 | 28.994 | 24.453 | 2 I₂ |
Differential Thermal Analysis (DTA) complements the TGA findings by identifying the thermal events. The DTA curve for this compound shows three endothermic peaks and one exothermic peak. lbp.world An endothermic peak at 242.11°C corresponds to the initial decomposition of this compound with the loss of oxygen. lbp.world Other endothermic peaks are observed at 189.20°C, 654.77°C, and 950.85°C, while an exothermic peak appears at 340.46°C, corresponding to various stages of decomposition and structural changes. lbp.world
Table 2: Differential Thermal Analysis (DTA) Peaks for this compound Data sourced from a thermal study of gel-grown this compound crystals. lbp.world
| Peak Temperature (°C) | Type of Peak | Associated Event |
|---|---|---|
| 189.20 | Endothermic | Decomposition |
| 242.11 | Endothermic | Decomposition (Loss of 3.5 O₂) |
| 340.46 | Exothermic | Decomposition/Structural Change |
| 654.77 | Endothermic | Decomposition |
| 950.85 | Endothermic | Decomposition |
Correlation of Phase Transitions with Electronic and Vibrational Properties
High-pressure (HP) studies on this compound, utilizing techniques such as X-ray diffraction and Raman spectroscopy combined with first-principles calculations, have revealed subtle yet significant phase transitions that are deeply correlated with its vibrational and electronic properties. arxiv.orgaps.org Unlike phase transitions that involve a change in crystal symmetry, this compound undergoes two isosymmetric structural phase transitions, meaning the crystal structure retains its monoclinic P2₁ space group symmetry. arxiv.orgresearchgate.net These transitions are observed at approximately 2.5-3.4 GPa and 8.9 GPa. arxiv.orgacs.org
The investigation into these symmetry-preserving transitions provides fundamental insights into the behavior of lone electron pairs under extreme conditions. arxiv.org The presence of stereochemically active lone electron pairs on the iodine atoms is a key feature of metal iodates. arxiv.org The phase transitions in this compound are linked to changes in the coordination sphere of the iodine atoms and are explained as a consequence of the formation of metavalent bonding at high pressure, a phenomenon favored by these lone pairs. arxiv.orgaps.org An essential electronic property of the material is its experimental optical band gap, which has been evaluated at 3.53 eV. researchgate.net
A strong correlation exists between these pressure-induced phase transitions and the material's vibrational properties. The transitions are marked by a non-linear behavior of its phonons (lattice vibrations). arxiv.orgaps.org A key finding from high-pressure Raman spectroscopy is the softening of phonon modes in the high-frequency region. arxiv.org This softening, or decrease in vibrational frequency, is directly related to an increase in the length of the shortest I-O bonds under pressure. arxiv.orgacs.org As pressure increases the coordination of the iodine atoms, it paradoxically causes these primary bonds to lengthen to accommodate additional oxygen atoms. acs.org This behavior is particularly evident in the symmetric I-O stretching mode, which is the strongest Raman mode for this compound, found at approximately 782 cm⁻¹. arxiv.org The non-linear pressure dependence of infrared-active modes further corroborates the existence of these isostructural phase transitions. researchgate.net
These phenomena are not unique to this compound but are considered a typical feature of metal iodates under compression, with similar transitions observed in compounds like iron(III) iodate (Fe(IO₃)₃) and cobalt(II) iodate (Co(IO₃)₂). acs.org However, with a bulk modulus (B₀) of 21.6 GPa, this compound is noted as the most compressible among the metal iodates studied to date, a property governed by the compressibility of the IO₆ units within its structure. arxiv.org
Table 3: High-Pressure Isosymmetric Phase Transitions in this compound
| Transition | Approximate Pressure | Key Correlated Properties |
|---|---|---|
| Phase I → Phase II | ~2.5 - 3.4 GPa |
|
| Phase II → Phase III | ~8.9 GPa |
Coordination Chemistry of Zinc Iodate Compounds
Zinc Coordination Environment
The zinc ion in zinc iodate (B108269) and its derivatives typically exhibits a preference for an octahedral coordination environment, where it is surrounded by six oxygen atoms.
ZnO₆ Octahedral Units
In the crystal structures of compounds like zinc iodate, Zn(IO₃)₂, and related double iodates such as LiZn(IO₃)₃, the zinc atom is centrally located within a ZnO₆ octahedron. mdpi.comresearchgate.netmdpi.com These oxygen atoms are provided by the surrounding iodate groups. For instance, in a mixed-metal iodate like K₂Zn(IO₃)₄(H₂O)₂, the zinc(II) ion coordinates to four oxygen atoms from four distinct IO₃⁻ ions and two water molecules to complete its octahedral geometry. google.com Similarly, in the zinc vanadium iodate, Zn₂(VO₄)(IO₃), both ZnO₅ and ZnO₆ polyhedra are observed, showcasing the versatility of zinc's coordination. nih.govacs.org
Analysis of Octahedral Distortion Indices
While the ZnO₆ unit is described as octahedral, it is rarely a perfect, idealized octahedron. These units are typically distorted. In the case of LiZn(IO₃)₃, the ZnO₆ octahedra are characterized as being slightly distorted. mdpi.compreprints.org Quantitative measures, such as the quadratic elongation and the distortion index, can be used to describe the degree of this distortion. For the ZnO₆ octahedron in LiZn(IO₃)₃, the quadratic elongation has been calculated as 1.0064 and the distortion index as 0.01358. mdpi.compreprints.org These non-zero values confirm a deviation from ideal octahedral symmetry. The distortion arises from the rigid nature of the chelating ligands and the varying bond lengths and angles within the crystal lattice. acs.org
Iodate Anion Coordination Geometry
Trigonal-Pyramidal IO₃⁻ Units
The iodate anion consistently adopts a trigonal-pyramidal geometry. mdpi.comresearchgate.netmdpi.com This shape is a consequence of the stereochemically active lone pair of electrons on the iodine atom. mdpi.com In this compound compounds, these IO₃⁻ pyramids act as the building blocks that connect the zinc-centered octahedra. researchgate.netmdpi.com The orientation of these polar pyramidal units within the crystal lattice is a key factor in determining the material's properties. nih.govacs.org
I-O Bond Distances and Variability within Crystal Structures
Within the trigonal-pyramidal IO₃⁻ unit, there are three short, covalent iodine-oxygen (I-O) bonds. The lengths of these bonds can vary slightly even within the same crystal structure. For example, in LiZn(IO₃)₃, these I-O bond distances range from approximately 1.90 Å to 2.08 Å. mdpi.compreprints.orgresearchgate.net In many metal iodates, the typical range for these short I-O bonds is around 1.8 Å. uv.es
In addition to these primary covalent bonds, the iodine atom often forms weaker, longer-range contacts with other oxygen atoms. In LiZn(IO₃)₃, each iodine atom has three additional oxygen neighbors at longer distances, ranging from about 2.20 Å to 2.78 Å, creating a highly distorted IO₆ polyhedron. mdpi.compreprints.org This variability in bond distances is a common feature in iodate chemistry and is influenced by factors such as the nature of the metal cation and the specific packing arrangement in the crystal. uv.esrsc.org
Interconnection of Polyhedral Units in Three-Dimensional Networks
Bridging by Monodentate Iodate Groups
In many zinc-containing compounds, the iodate group functions as a bridging ligand, connecting multiple zinc centers to form extended structures. While the iodate ion itself is polyatomic, it can coordinate to a metal center through a single oxygen atom, thus acting as a monodentate ligand in that specific interaction. However, its other oxygen atoms can simultaneously bond to adjacent metal centers, allowing it to bridge them.
Similarly, in this compound fluoride (B91410) (ZnIO₃F), the iodate groups play a direct role in the coordination sphere of zinc. The structure consists of distorted ZnO₄F₂ octahedra, where four oxygen atoms are provided by iodate groups and two atoms are fluorine. acs.org All the oxygen atoms within the IO₃⁻ groups are bonded to adjacent ZnO₄F₂ polyhedra, effectively bridging them and contributing to the structural integrity of the compound. acs.org The I-O bond distances in this compound range from 1.807(5) to 1.815(4) Å. acs.org
The coordination environment around zinc in these compounds is often a distorted tetrahedron or octahedron, a consequence of the flexible coordination behavior of the Zn(II) ion and the steric and electronic influences of the ligands. researchgate.netresearchgate.netresearchgate.netmdpi.com
Table 1: Coordination Details in Selected this compound-Related Compounds
| Compound | Zinc Coordination Environment | Iodate Function | Reference |
|---|---|---|---|
| Zn₂(VO₄)(IO₃) | ZnO₆ octahedra & ZnO₅ trigonal bipyramids | Interlayer bridging linker | acs.org |
| ZnIO₃F | Distorted ZnO₄F₂ octahedra | Bridging ZnO₄F₂ polyhedra | acs.org |
Formation of Hypercoordinated Iodine Species (e.g., IO₆) under Pressure
The application of high pressure can induce significant changes in the crystal structure and chemical bonding of iodate-containing compounds. uv.es One of the most fascinating phenomena observed is the pressure-induced hypercoordination of iodine. Under ambient conditions, the iodine in an iodate (I⁵⁺) is typically coordinated to three oxygen atoms in a trigonal pyramidal geometry (IO₃). However, under compression, the distinction between primary covalent I-O bonds and secondary, weaker I···O halogen bonds diminishes. acs.org
In a study on dipotassium (B57713) zinc tetraiodate(V) dihydrate (K₂Zn(IO₃)₄·2H₂O), the application of pressure was shown to progressively transform the IO₃ trigonal pyramids into hypercoordinated IO₆ units. acs.org This transformation occurs as pressure strengthens the secondary I···O interactions, effectively creating new covalent bonds and moving toward electron-deficient multicenter bonds. acs.org By 20 GPa, the formation of these IO₆ units breaks the isolation of the iodate molecules, leading to the formation of an infinite two-dimensional iodate network. acs.org This structural change is accompanied by a significant reduction in the electronic band gap, from 4.2 eV at ambient pressure to 3.4 eV at 20 GPa. acs.org
Similar behavior has been noted in other iodates, where pressure facilitates the formation of metavalent bonding, a state intermediate between covalent and metallic bonding, which is favored by the presence of the lone pair of electrons on the iodine atom. researchgate.net Studies on Zn(IO₃)₂ have also revealed pressure-induced changes in the coordination sphere of the iodine atoms. researchgate.net This tendency for iodine to increase its coordination number under pressure is a shared characteristic among many iodate compounds. uv.esacs.org
Table 2: Pressure-Induced Changes in a this compound Compound
| Compound | Pressure Range | Observed Phenomenon | Resulting Structure | Band Gap Change | Reference |
|---|
| K₂Zn(IO₃)₄·2H₂O | Ambient to 20 GPa | Progressive conversion of IO₃ to IO₆ | Infinite 2D iodate network | 4.2 eV to 3.4 eV | acs.org |
Metal-Organic Frameworks (MOFs) Incorporating Iodate Ligands
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. While carboxylate and N-donor ligands are most common, the incorporation of inorganic anions like iodate as ligands or co-ligands presents an avenue for creating novel multifunctional materials.
Design Principles for Porous Luminescent Zinc(II) MOFs
The design of porous luminescent MOFs is guided by several key principles. The choice of the metal ion is critical; d¹⁰ metal ions like Zn(II) are frequently used because their filled d-orbitals prevent d-d electronic transitions that can quench luminescence, making them excellent nodes for constructing highly luminescent frameworks. mdpi.com
The selection of the organic linker is equally important. Ligands with conjugated π-electron systems, such as those based on aromatic carboxylates or nitrogen-containing heterocycles, are often employed. mdpi.comacs.orgnih.gov These π-systems can facilitate efficient light absorption and emission. The functionalization of these linkers with groups like amines can further tune the electronic properties and enhance luminescence. researchgate.net
Creating permanent porosity is a central goal in MOF design. This is achieved by using rigid, multitopic linkers that prevent the collapse of the framework upon removal of guest solvent molecules. mdpi.com Strategies include using pillared-layer approaches, employing metal clusters as secondary building units (SBUs) like the paddlewheel [Zn₂(COO)₄] cluster, or using robust tetratopic linkers to build 3D networks with open channels. acs.orgnih.govresearchgate.net
The combination of these principles—using Zn(II) ions, π-conjugated linkers, and robust building strategies—allows for the creation of MOFs with both high porosity and strong luminescence. acs.orgresearchgate.netfigshare.com Such frameworks are prime candidates for applications in chemical sensing, where the luminescence can be modulated by the presence of specific analytes. nih.gov These established design principles can be extended to frameworks that incorporate iodate, potentially leading to materials with unique optical or catalytic properties derived from the presence of the iodate group within the porous, luminescent architecture.
Halogen Bonding Interactions within MOF Architectures
Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base such as a nitrogen, oxygen, or another halogen atom. diva-portal.org This interaction is highly directional and has emerged as a powerful tool in crystal engineering and the design of supramolecular architectures, including MOFs. nsf.govdiva-portal.org
The interaction of iodine (I₂) with MOFs is a well-studied area where halogen bonding is critical. In a luminescent zinc MOF, the strong affinity for I₂ capture was attributed partly to halogen bonding interactions within the porous structure. acs.orgnih.gov Crystallographic studies on other MOFs have provided direct evidence of various supramolecular interactions, including halogen bonds between adsorbed I₂ molecules (I₂···I₂) and between I₂ and the framework's functional groups (e.g., I···N). acs.org
Furthermore, theoretical calculations have shown that halogen bonding can be the origin of enhanced catalytic activity. In an iodine-functionalized UiO-66 MOF, the halogen bond between the framework's iodine atom and the substrate was found to facilitate the hydrolysis of a chemical warfare agent simulant. nsf.gov These findings highlight the importance of halogen bonding as a design element for creating MOFs with tailored properties for applications ranging from gas capture to catalysis. diva-portal.orgchemrxiv.org
Advanced Materials Science Applications Non Biomedical Focus
Nonlinear Optical (NLO) Materials
Zinc iodate (B108269) is recognized as a promising nonlinear optical (NLO) material, largely due to its significant birefringence and wide band gap. These characteristics are crucial for applications in frequency conversion and second-harmonic generation (SHG). shanmugacollege.edu.in The compound's thermal stability, with structural integrity maintained at temperatures over 475 degrees Celsius, further enhances its suitability for demanding optical applications.
Second-Harmonic Generation (SHG) Efficiency Measurement
Second-harmonic generation is a nonlinear optical process where two photons with the same frequency interact with a nonlinear material to generate a new photon with twice the frequency. wikipedia.org The efficiency of this process is a critical parameter for NLO materials. Studies have shown that zinc iodate exhibits a significant SHG efficiency. For instance, research on monometallic this compound crystals has demonstrated an SHG efficiency 2.75 times greater than that of potassium dihydrogen phosphate (B84403) (KDP), a widely used NLO material. shanmugacollege.edu.in Another study on a new noncentrosymmetric polar iodate material, ZnIO₃(OH), reported an SHG efficiency approximately 20 times that of α-SiO₂ when measured with 1064 nm radiation. rsc.org Furthermore, a potassium this compound compound, K₂Zn(IO₃)₄(H₂O)₂, was found to have a powder SHG coefficient 2.3 times that of KDP. google.com
Table 1: Comparison of SHG Efficiency of this compound and Related Compounds
| Compound | SHG Efficiency Relative to Standard | Standard |
|---|---|---|
| Zn(IO₃)₂ | 2.75 times | KDP |
| ZnIO₃(OH) | ~20 times | α-SiO₂ |
Phase-Matching Characteristics and Optical Transparency Windows
Phase-matching is a critical condition for efficient SHG, ensuring that the fundamental and second-harmonic waves remain in phase as they propagate through the crystal. Research indicates that some this compound compounds are not phase-matchable under certain conditions. For example, powder SHG measurements on ZnIO₃(OH) revealed that it is not phase-matchable (type 1). rsc.org However, another compound, Zn₂(VO₄)(IO₃), was found to be Type I phase-matchable with a large SHG response. nih.gov
An optical window refers to the range of wavelengths through which a material is transparent. omega-optical.com this compound possesses a wide transparency window, which is essential for optical applications. researchgate.net Studies have reported a transparency window for this compound crystals from 214 nm to 900 nm. shanmugacollege.edu.in This broad transparency, extending from the ultraviolet to the near-infrared region, makes it suitable for various frequency conversion applications. shanmugacollege.edu.in The low UV cut-off wavelength is particularly important for frequency doubling. shanmugacollege.edu.in Some research suggests that this compound's transparency could even extend up to 12 µm in the infrared, covering two atmospheric transparency windows. researchgate.net
Correlation with Non-Centrosymmetric Space Groups
The crystal structure of a material plays a crucial role in its NLO properties. Materials that crystallize in non-centrosymmetric space groups, which lack a center of symmetry, are more likely to exhibit second-order NLO phenomena like SHG. rsc.org this compound crystallizes in the monoclinic crystal system with the non-centrosymmetric space group P2₁. mdpi.comshanmugacollege.edu.in This structural characteristic is fundamental to its NLO activity. The arrangement of the zinc atoms in octahedral coordination environments and the pyramidal geometry of the iodate anions create a three-dimensional network with specific symmetry properties that are conducive to NLO effects. Other related non-centrosymmetric polar iodate materials, such as ZnIO₃(OH) (space group Cc) and Zn₂(VO₄)(IO₃) (space group Pc), also exhibit significant SHG responses due to their acentric crystal structures. nih.govrsc.org
Dielectric and Piezoelectric Materials Applications
In addition to its NLO properties, this compound and related compounds show potential in dielectric and piezoelectric applications. mdpi.com Piezoelectric materials can convert mechanical energy into electrical energy and vice versa. mdpi.comnih.gov This property is often associated with non-centrosymmetric crystal structures. rsc.org
The dielectric constant of a material is a measure of its ability to store electrical energy. Studies on zinc iodide complexes have shown that the dielectric constant is high at low frequencies and decreases as the frequency increases, which is attributed to various types of polarization. sphinxsai.com The low dielectric loss at high frequencies suggests high purity of the crystal. sphinxsai.com Zinc oxide, a related compound, is known for its excellent piezoelectric properties and is used in various applications, including energy harvesting and sensors. nih.govresearchgate.net The addition of zinc oxide has been shown to enhance the electrical performance of other piezoelectric ceramics. nih.gov Given that many metal iodates exhibit piezoelectric responses, this compound's non-centrosymmetric structure suggests its potential for similar applications. mdpi.com
Optoelectronic Devices and Frequency Conversion
The favorable optical properties of this compound make it a strong candidate for use in optoelectronic devices and for frequency conversion. shanmugacollege.edu.in Optoelectronic devices are those that source, detect, and control light. google.com The wide band gap and significant birefringence of this compound are advantageous for developing advanced optical components that require precise control over light polarization and frequency. Its chemical stability and well-defined crystal structure facilitate its integration into complex optical systems.
The ability of this compound to efficiently generate second-harmonic light makes it highly suitable for frequency conversion applications, such as in lasers to produce different colors of light. shanmugacollege.edu.inwikipedia.orggoogle.com For example, SHG is used to create green lasers from infrared sources. wikipedia.org The transparency of this compound across a broad spectral range, from UV to near-IR, further expands its utility in various frequency conversion devices. shanmugacollege.edu.inresearchgate.net
Catalytic Applications
This compound also demonstrates utility in catalytic applications, particularly in organic synthesis. It can serve as an effective iodination agent, facilitating the introduction of iodine atoms into organic molecules. This catalytic capability is valuable in pharmaceutical synthesis, where iodinated compounds can exhibit enhanced biological activity. Zinc iodide, a related compound, has been shown to be an efficient catalyst for the one-pot synthesis of aminoindolizines. rsc.org Furthermore, catalysts are being explored for use in zinc-iodine batteries to improve their performance by addressing issues like the shuttle effect of polyiodides and sluggish iodine redox kinetics. mdpi.com
Table of Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | Zn(IO₃)₂ |
| Potassium dihydrogen phosphate | KH₂PO₄ |
| Alpha-Silicon dioxide | α-SiO₂ |
| Potassium this compound | K₂Zn(IO₃)₄(H₂O)₂ |
| Zinc vanadium iodate | Zn₂(VO₄)(IO₃) |
| Zinc iodide | ZnI₂ |
| Zinc oxide | ZnO |
| Cadmium iodate | Cd(IO₃)₂ |
| Magnesium iodate | Mg(IO₃)₂ |
| Lithium iodate | LiIO₃ |
| Mercury iodate | Hg(IO₃)₂ |
| Cobalt iodate | Co(IO₃)₂ |
| Manganese iodate | Mn(IO₃)₂ |
| Lithium this compound | LiZn(IO₃)₃ |
| Potassium iodide | KIO₃ |
Semiconductor Material Development
This compound, Zn(IO₃)₂, is a compound that has garnered research interest for its properties in materials science, particularly in the realm of semiconductors. ontosight.ai The anhydrous form possesses the chemical formula I₂O₆Zn, while the dihydrate is represented as H₄I₂O₈Zn. Its potential as a semiconductor material is linked to its photocatalytic capabilities, which are a significant area of study within semiconductor photocatalysis.
The structural characteristics of this compound contribute to its physical properties. The crystal structure is notably anisotropic, with different compressibility along its crystallographic axes. This is attributed to a quasi-layered arrangement of iodate tetrahedra connected by zinc oxide octahedra. While not a direct application of this compound itself, research into related compounds shows that the inclusion of zinc can significantly alter semiconductor properties. For instance, incorporating zinc ions into cuprous iodide (CuI) thin films can convert the material from a p-type to an n-type semiconductor, enhancing its electrical properties. mdpi.com Furthermore, the development of related compounds like this compound fluoride (B91410) (ZnIO₃F) has produced materials with a wide band gap (4.2 eV), a key characteristic for certain semiconductor applications. researchgate.net The primary mechanism behind these applications is this compound's function as an oxidizing agent, enabling it to participate in redox reactions essential for semiconductor behavior.
Energy Storage Systems: Zinc-Iodine Batteries
Rechargeable aqueous zinc-iodine (Zn-I₂) batteries are considered a promising technology for large-scale energy storage due to their high theoretical capacity, inherent safety, and the low cost of their constituent materials. mdpi.comess-news.com Their operation is based on a reversible solid-liquid conversion mechanism rather than the traditional ion intercalation of "rocking chair batteries." researchgate.net This involves the redox of iodine at the cathode and the deposition and stripping of zinc at the anode. researchgate.netnih.gov
Fundamental Electrochemical Behavior of Iodate/Polyiodide Species
The electrochemical processes in a zinc-iodine battery are centered around the redox reactions of zinc and iodine. rsc.org The fundamental reactions are as follows:
Anode Reaction: Zn ⇌ Zn²⁺ + 2e⁻
Cathode Reaction: I₂ + 2e⁻ ⇌ 2I⁻
A critical aspect of the battery's chemistry is the formation of water-soluble polyiodide intermediates, such as triiodide (I₃⁻) and pentaiodide (I₅⁻), through the reaction of iodide ions with iodine. mdpi.comresearchgate.net
Polyiodide Formation:
I₃⁻ + I₂ ⇌ I₅⁻ mdpi.com
These polyiodides also participate in the electrochemical reactions, with the I₃⁻/I⁻ redox couple being particularly significant. rsc.org
Triiodide Reduction: I₃⁻ + 2e⁻ ⇌ 3I⁻ rsc.org
Redox Kinetics and Charge Migration in Zinc-Iodine Systems
A primary challenge hindering the performance of Zn-I₂ batteries is the sluggish redox kinetics of iodine. rsc.orgmdpi.com This is largely due to the poor electrical conductivity of solid iodine, which increases the battery's polarization. mdpi.comrsc.org To overcome this, various catalytic materials are being explored to accelerate the redox reactions and improve energy efficiency. mdpi.com
The other major issue is the uncontrolled charge migration of the dissolved polyiodide species (I₃⁻, I₅⁻) within the electrolyte. mdpi.comresearchgate.net Driven by a concentration gradient, these polyiodide ions shuttle from the cathode, through the separator, to the zinc anode. rsc.orgmdpi.com At the anode surface, they are chemically reduced by the metallic zinc in a parasitic reaction:
Parasitic Reaction at Anode: Zn + I₃⁻ → Zn²⁺ + 3I⁻ mdpi.comrsc.org
This phenomenon, known as the "polyiodide shuttle effect," leads to several detrimental outcomes, including the continuous depletion of active cathode material, corrosion of the zinc anode, high self-discharge rates, and low coulombic efficiency, all of which compromise the battery's cycle life. mdpi.comresearchgate.netmdpi.com
Strategies for Mitigating Polyiodide Shuttle Effect
Significant research efforts are focused on suppressing the detrimental polyiodide shuttle effect. mdpi.com Strategies are multifaceted and target different components of the battery:
Cathode Design: A common approach is to confine the polyiodides within the cathode structure. This is achieved by using host materials with high surface areas and porous structures, such as activated carbon, graphene, and metal-organic frameworks (MOFs), which physically trap the polyiodide ions. mdpi.com Conductive polymers like polyaniline (PANI) are also effective, as they can bind the negatively charged polyiodide anions through strong electrostatic interactions, preventing their dissolution into the electrolyte. rsc.orgmdpi.com
Electrolyte Regulation: Modifying the electrolyte is another key strategy. This includes using additives that form complexes with iodine, thereby immobilizing it. For example, polymers like poly(vinyl alcohol) (PVA) and starch can form complexes with iodine, effectively inhibiting the shuttling of polyiodides. rsc.orgmdpi.com Hybrid electrolytes, such as those combining water and ethylene (B1197577) glycol, have also been shown to inhibit the generation of I₃⁻. researcher.life
Separator Modification: The separator can be engineered to act as a physical barrier. The use of cation-selective permeable membranes is an effective strategy to block the migration of the negatively charged iodide and polyiodide anions between the electrodes. mdpi.com
Anode Protection: Protecting the zinc anode involves forming a stable Solid Electrolyte Interphase (SEI). This protective layer acts as an insulating barrier, preventing direct contact between the polyiodides and the zinc metal, thus suppressing the parasitic corrosion reactions. mdpi.comess-news.com
| Strategy | Method | Mechanism | Reference |
|---|---|---|---|
| Cathode Design | Using porous carbon hosts (e.g., activated carbon, MOFs) | Physical confinement of polyiodides via adsorption in pores. | mdpi.com |
| Cathode Design | Using conductive polymers (e.g., PANI) | Electrostatic binding of polyiodide anions to the polymer chain. | rsc.orgmdpi.com |
| Electrolyte Regulation | Adding polymers (e.g., PVA, starch) | Formation of complexes with iodine to limit its mobility. | rsc.orgmdpi.com |
| Separator Modification | Employing cation-selective membranes | Blocking the transport of negatively charged polyiodide ions. | mdpi.com |
| Anode Protection | Formation of a Solid Electrolyte Interphase (SEI) | Creating a physical barrier on the anode to prevent corrosion. | mdpi.comess-news.com |
Development of Solid Electrolytes for Extended Lifespan Batteries
The development of solid-state and quasi-solid-state electrolytes represents a significant advancement in addressing the core challenges of Zn-I₂ batteries, namely the polyiodide shuttle effect and zinc dendrite growth. ess-news.comresearchgate.net These electrolytes offer a robust physical barrier that prevents the migration of polyiodides. acs.org
Researchers have engineered novel solid electrolytes, such as fluorinated block copolymers and solid perfluoropolyether-based polymers. ess-news.comresearchgate.net These materials facilitate the formation of a stable and uniform solid electrolyte interphase (SEI) layer on the zinc anode. ess-news.comresearchgate.net This SEI layer promotes even deposition of zinc, mitigates the growth of dendrites that can cause short circuits, and effectively hinders the iodine shuttle effect, thereby reducing anode corrosion. ess-news.comresearchgate.net The performance of these all-solid-state batteries is remarkable.
Hydrogel electrolytes are another promising avenue. For instance, an alginate-based polyanionic hydrogel has been designed where the immobile, negatively charged polymer chains on the hydrogel skeleton effectively block the transport of triiodide anions (I₃⁻) through electrostatic repulsion, while still allowing the necessary transport of zinc cations. acs.org Similarly, bio-inspired "skin-like" quasi-solid-state electrolytes (skin-QSSE) with an asymmetric structure have been developed. These feature a covalent organic framework (COF) layer whose negatively charged sites repel polyiodides, ensuring their efficient use at the cathode. rsc.org
acs.org| Electrolyte Type | Key Feature | Reported Performance | Reference |
|---|---|---|---|
| Solid Perfluoropolyether-based Polymer Electrolyte | Forms a fluorine-rich SEI on the zinc anode. | Stable cycling for ~5,000 hours in symmetric cells; >7,000 cycles with >72.2% capacity retention in full batteries. | ess-news.comresearchgate.net |
| Alginate-based Polyanionic Hydrogel | Negatively charged chains block I₃⁻ shuttling. | Achieved a high capacity of 183.4 mAh g⁻¹ with 97.6% retention after 200 cycles. | |
| Skin-like Quasi-Solid-State Electrolyte (skin-QSSE) | Asymmetric structure with a COF layer to repel polyiodides. | Ultra-stable cycling over 45,000 cycles with a decay rate of 0.0018‰ per cycle. |
Environmental Geochemistry of Zinc Iodate Abiotic Focus
Abiotic Speciation of Iodate (B108269) and Zinc in Environmental Systems
The term "speciation" refers to the specific chemical forms in which an element exists in a system. For zinc and iodate, speciation dictates their solubility, bioavailability, and mobility in the environment.
The speciation of both zinc and iodate is highly sensitive to the pH, alkalinity (the capacity of water to neutralize acid), and oxidation-reduction (redox) potential of the surrounding environment. canada.ca
Zinc (Zn): The chemical form of zinc in aquatic systems is strongly dependent on pH. canada.caindustrialchemicals.gov.au In acidic waters with low alkalinity, the predominant form is the free, hydrated zinc ion (Zn²⁺). canada.ca As the pH becomes circumneutral, zinc carbonate (ZnCO₃) often becomes the main species, assuming sufficient carbonate is present. canada.ca In environments with high pH, various hydroxide-zinc complexes are expected to be the dominant forms. canada.ca The redox potential also plays a role; for instance, in anaerobic soils, the formation of insoluble zinc sulfide (B99878) can occur, significantly reducing zinc's mobility.
Iodate (IO₃⁻): Iodine is a redox-sensitive element, meaning it can exist in multiple oxidation states. lyellcollection.org The most significant inorganic species in the environment are iodate (IO₃⁻, oxidation state +5) and iodide (I⁻, oxidation state -1). researchgate.net Their relative stability is largely determined by the redox potential (Eh or pE) and pH. pnnl.govresearchgate.net
Oxic Conditions: In oxygen-rich environments, such as surface waters, iodate is the thermodynamically favored and predominant species. researchgate.netpnnl.gov
Anoxic/Reducing Conditions: In oxygen-poor environments, such as deeper aquifer materials or anoxic sediments, the reduced form, iodide, becomes more stable and prevalent. pnnl.govtandfonline.com
pH Influence: The pH affects the stability and potential for volatilization. At pH values below 10.5, iodine can become volatile, particularly in the highly acidic range of pH 0-1. researchgate.net
The following table summarizes the dominant species under varying conditions:
| Element | Condition | Predominant Species |
| Zinc | Acidic pH, low alkalinity | Zn²⁺ (free ion) canada.ca |
| Circumneutral pH | ZnCO₃ (zinc carbonate) canada.ca | |
| High pH | Zinc hydroxide (B78521) complexes canada.ca | |
| Anaerobic | ZnS (zinc sulfide) | |
| Iodine | Oxic (oxidizing) | IO₃⁻ (iodate) researchgate.netpnnl.gov |
| Anoxic (reducing) | I⁻ (iodide) pnnl.govtandfonline.com |
This table provides a simplified overview of zinc and iodine speciation under different environmental conditions.
Zinc (Zn): Zinc ions readily interact with various inorganic anions in the environment, which can significantly alter their mobility and bioavailability. canada.ca
Carbonate (CO₃²⁻): Zinc and carbonate ions can react to form insoluble zinc carbonate (ZnCO₃), a process that removes dissolved zinc from the water column. google.com
Phosphate (B84403) (PO₄³⁻): Zinc can precipitate as insoluble zinc phosphate. canada.ca
Sulfate (B86663) (SO₄²⁻) and Chloride (Cl⁻): Zinc forms soluble salts with sulfate and chloride, generally remaining mobile in solution. canada.ca
Iodate (IO₃⁻): The interaction of the iodate anion with other inorganic anions is primarily indirect, often involving competition for binding sites on mineral surfaces or influencing redox reactions.
Carbonate (CO₃²⁻): Iodate is known to substitute for carbonate ions in the crystal lattice of calcite (CaCO₃), a key process for its immobilization. The presence of carbonate can also inhibit certain reactions; for example, it has been shown to inhibit the photocatalytic oxidation of iodide on titanium dioxide surfaces. acs.org
Phosphate (PO₄³⁻): Similar to carbonate, phosphate can inhibit the oxidation of iodide on mineral surfaces. acs.org There is also evidence that iodate can substitute for phosphate groups in certain minerals, such as uranyl phosphates. acs.org
Chloride (Cl⁻): The presence of chloride ions has been found to enhance the photoreduction of iodate to iodide in frozen solutions containing fulvic acid. nih.gov
Influence of pH, Alkalinity, and Redox Potential on Speciation
Abiotic Reduction of Iodate to Iodide
The transformation of iodate to iodide is a critical process affecting the environmental transport of iodine, as iodide is generally more mobile. pnnl.gov This reduction can occur abiotically through reactions with various chemical species present in the environment.
Key abiotic reductants include:
Ferrous Iron [Fe(II)]: Dissolved ferrous iron is a potent reductant of iodate to iodide and is considered a primary mechanism for this transformation in anoxic water. researchgate.netacs.org
Sulfide (S²⁻): In highly reducing environments where sulfate reduction occurs, sulfide can abiotically reduce iodate. usgs.gov
Iron Minerals: Structural Fe(II) within the lattice of common clay minerals (like illite (B577164) and smectite) and iron monosulfide (FeS) are effective at reducing iodate to iodide. tandfonline.comusgs.gov
Organic Matter: While many reduction pathways involving organic matter are microbially mediated, some abiotic pathways exist. For instance, fulvic acids can act as photosensitizers, enhancing the reduction of iodate under UV or visible light, a process that is particularly effective in frozen solutions. nih.gov
The rate and extent of this reduction are highly dependent on the specific environmental conditions, including the concentration of reductants, pH, and temperature. lyellcollection.orgresearchgate.net
Iodate Substitution and Incorporation into Mineral Phases
A significant process in the geochemical cycling of iodate is its removal from the aqueous phase through incorporation into solid mineral structures. This acts as a natural attenuation mechanism, sequestering iodine and limiting its mobility. pnnl.gov
Carbonate Minerals: The most studied mechanism is the incorporation of iodate into calcium carbonate (CaCO₃) minerals. Iodate can substitute for the carbonate (CO₃²⁻) group in the mineral lattice of calcite, aragonite, and vaterite. hpstar.ac.cn First-principles calculations suggest that this incorporation is most energetically favorable in vaterite, followed by calcite, and is least favored in aragonite. hpstar.ac.cn This co-precipitation with calcite is considered a primary pathway for immobilizing iodate in subsurface environments. pnnl.govpnnl.gov
Apatite and Phosphate Minerals: Iodate can also be incorporated into the structure of apatite, a calcium phosphate mineral. osti.gov Studies have also investigated the substitution of iodate for phosphate groups in layered uranyl phosphate minerals, which could be relevant for the fate of iodine in environments contaminated with radioactive waste. acs.org
Iron Oxides: Iodate is known to associate with and adsorb onto iron oxides like ferrihydrite, which can significantly retard its transport in groundwater. pnnl.gov
The following table details research findings on iodate incorporation:
| Mineral Phase | Incorporation Mechanism | Significance | Research Finding Reference |
| Calcite (CaCO₃) | Substitution for carbonate (CO₃²⁻) group | Primary natural attenuation process for ¹²⁹I in aquifers. | pnnl.govhpstar.ac.cn |
| Vaterite (CaCO₃) | Substitution for carbonate (CO₃²⁻) group | Energetically the most favored CaCO₃ polymorph for iodate incorporation. hpstar.ac.cn | hpstar.ac.cn |
| Aragonite (CaCO₃) | Substitution for carbonate (CO₃²⁻) group | Less favored for incorporation compared to calcite and vaterite. hpstar.ac.cn | hpstar.ac.cn |
| Apatite | Sorption and incorporation | Potential remediation technology for iodine. osti.gov | osti.gov |
| Uranyl Phosphates | Substitution for phosphate (PO₃(OH)²⁻ or PO₄³⁻) groups | Potential sequestration in uranium-rich environments. acs.org | acs.org |
This interactive table summarizes key findings on the incorporation of iodate into various mineral phases.
Geochemical Fate and Transport of Iodate in Abiotic Aquifers and Sediments
The movement and long-term fate of iodate in the subsurface are dictated by the interplay of speciation, sorption, mineral incorporation, and redox transformations. pnnl.govpnnl.gov
Transport and Retardation: Compared to iodide, iodate is significantly less mobile in many subsurface environments. pnnl.gov This is due to its stronger tendency to adsorb to mineral surfaces, particularly iron oxides, and its ability to co-precipitate with minerals like calcite. pnnl.gov This retardation slows its movement relative to the flow of groundwater.
Role of Redox Zones: The fate of iodate is closely linked to the redox zonation within an aquifer. In oxic zones, iodate can be transported until it is adsorbed or incorporated into minerals. pnnl.gov If it moves into an anoxic zone, it is likely to be reduced to iodide. tandfonline.comacs.org This newly formed iodide is more mobile and less likely to sorb to sediments, potentially increasing the transport distance of iodine. pnnl.gov
Sorption/Desorption Dynamics: The sorption of iodate onto sediments can be a slow process, with some studies indicating that reaching equilibrium can take weeks. researchgate.net Furthermore, desorption may also be slow, suggesting that a fraction of the sorbed iodate can be considered irreversibly bound over practical timescales. tandfonline.com
Influence of Co-contaminants: The presence of other contaminants can influence iodate's fate. For example, while nitrate (B79036) can promote the biotic reduction of iodate, its impact on abiotic processes is less direct. pnnl.gov The presence of uranium, which also co-precipitates with calcite, has been shown in some studies to not significantly inhibit the removal of iodate from solution. pnnl.gov
Future Research Directions and Emerging Paradigms
Exploration of Novel Mixed-Metal Zinc Iodate (B108269) Architectures
The development of new solid-state materials with tailored properties is a significant focus of modern inorganic chemistry. A promising avenue in this field is the creation of mixed-metal zinc iodate architectures. By incorporating a secondary metal cation into the this compound framework, researchers can manipulate the resulting crystal structure and, consequently, its physical and chemical properties.
Recent studies have demonstrated the feasibility of synthesizing complex iodates that combine two different types of cations. ignited.in For instance, the synthesis of compounds like lithium this compound (LiZn(IO₃)₃) has been achieved through methods such as solid-state sintering and low-cost co-precipitation followed by heat treatment. ignited.inpreprints.orgmdpi.com The resulting material, a new polymorph of LiZn(IO₃)₃, crystallizes in a monoclinic system and exhibits a needle-like morphology. preprints.orgmdpi.com The crystal structure of this mixed-metal iodate was proposed based on a combination of powder X-ray diffraction (XRD) experiments and Rietveld refinements. ignited.in
Furthermore, investigations into systems like dipotassium (B57713) zinc tetraiodate(V) dihydrate (K₂Zn(IO₃)₄·2H₂O) have provided insights into the behavior of complex iodates under high-pressure conditions. acs.org The study of such compounds, along with related materials like K₂Mn(IO₃)₄·2H₂O, K₂Co(IO₃)₄·2H₂O, and K₂Mg(IO₃)₄·2H₂O, opens up possibilities for discovering new materials with interesting properties. acs.org
Hydrothermal reactions have also proven to be a successful method for creating quinary mixed-metal vanadium iodates, such as K₄TM₄(V₂O₇)₂(IO₃)₄(H₂O) where TM can be zinc, nickel, or cobalt. researchgate.net These compounds represent the first examples of their kind and feature complex layered structures. researchgate.net The synthesis of novel divalent Co(II), Ni(II), and Zn(II) Schiff base complexes, which can act as precursors for mixed metal oxides like zinc cobaltite (B72492) (ZnCo₂O₄) and nickel cobaltite (NiCo₂O₄), further expands the toolbox for creating mixed-metal materials. rsc.orgrsc.org The resulting spinel cobaltite nanoparticles exhibit unique catalytic and electrochemical properties. rsc.org
The introduction of different metal cations can lead to the formation of novel structural motifs and framework topologies. This structural diversity is key to tuning the material's properties for specific applications, such as nonlinear optics (NLO), where the arrangement of atoms in a non-centrosymmetric crystal structure is crucial. rsc.orgrsc.org The exploration of different synthetic conditions and the use of various metal combinations are expected to yield a new generation of mixed-metal this compound materials with enhanced functionalities.
Integration of this compound into Hybrid Organic-Inorganic Materials
A significant trend in modern materials science is the development of organic-inorganic hybrid materials. These materials combine the desirable properties of both organic and inorganic components within a single compound. The integration of this compound with organic molecules offers a pathway to creating novel materials with tunable properties, such as improved processability, enhanced nonlinear optical responses, and unique electronic characteristics.
Research in this area has led to the synthesis of several organic-inorganic hybrid zinc iodides, which serve as a model for the development of this compound hybrids. For example, compounds like (HIm)₂[ZnI₄]·H₂O, (HIm)[ZnI₃(Im)], ZnI₂(Im)₂, and [ZnI(Im)₃]I (where Im = imidazole) have been synthesized through ligand substitution. rsc.orgrsc.org These materials feature zinc-centered tetrahedra and demonstrate that the incorporation of organic ligands can lead to non-centrosymmetric structures with significant second-harmonic generation (SHG) responses. rsc.orgrsc.org The synergistic effect between the distorted inorganic framework and the π-conjugated organic components is believed to be responsible for the enhanced NLO activity. rsc.org
The use of other organic ligands, such as phosphanes, has also been explored in the synthesis of zinc iodide complexes. iucr.orgnih.gov These studies provide a foundation for investigating the incorporation of similar organic moieties into this compound structures. The goal is to create hybrid materials that benefit from the high thermal stability and wide transparency range of the inorganic iodate framework, combined with the large molecular hyperpolarizabilities and design flexibility of organic molecules.
Furthermore, the synthesis of layered organic-inorganic hybrid zinc iodide complexes using Schiff base ligands has been reported. sphinxsai.comresearchgate.net These materials exhibit interesting electronic and mechanical properties. sphinxsai.com For instance, the study of thiocarbamide zinc iodide (TZI) crystals revealed that they belong to the category of soft materials and possess frequency-dependent dielectric properties. sphinxsai.com The development of an organic-hybrid zinc iodocuprate, [Zn₂Cu₂I₆(TPTZ)₂]·H₂O·CH₃CN, showcases the potential for creating multimetallic hybrid materials with bifunctional catalytic performance. acs.org
Advanced In-Situ Characterization Techniques for Dynamic Processes
Understanding the formation and transformation of materials is crucial for controlling their synthesis and optimizing their properties. Advanced in-situ characterization techniques, which allow for the real-time monitoring of chemical and physical processes, are becoming increasingly important in the study of this compound and related materials.
A variety of advanced analytical techniques can be employed for the speciation of heavy metal(loid)s in different samples, which is crucial for understanding their behavior and potential applications. frontiersin.org Techniques such as inductively coupled plasma coupled with optical emission spectrometry or mass spectrometry, X-ray absorption spectroscopy, and molecular spectroscopy are valuable in this regard. frontiersin.org
For studying the behavior of iodates under extreme conditions, such as high pressure, a combination of powder X-ray diffraction (XRD), Raman and infrared spectroscopy, and optical-absorption measurements has been effectively used. uv.esresearchgate.net These techniques have revealed pressure-induced phase transitions and changes in the coordination environment of iodine in compounds like Zn(IO₃)₂. uv.es The application of these methods in an in-situ manner can provide a dynamic picture of how the crystal structure and bonding evolve under external stimuli.
Other advanced characterization tools that hold promise for the study of this compound include 3D microscopy, digital image analysis, thermography, and various X-ray examination methods. mdpi.com Techniques like energy-dispersive X-ray spectroscopy (EDS) can provide elemental composition at the micro and nanoscales, while X-ray photoelectron spectroscopy (XPS) is a powerful tool for surface analysis. thermofisher.com For investigating the formation of solid-electrolyte interphases in batteries, a range of in-situ and ex-situ techniques, including those using X-ray, neutron, and electron probes for both imaging and spectroscopy, are being developed. rsc.org
The future of this research area will likely involve the development and application of multi-modal in-situ techniques that can simultaneously probe different aspects of a dynamic process. For example, combining in-situ XRD with Raman spectroscopy could provide concurrent information on long-range crystalline order and local vibrational modes during the synthesis of this compound.
Enhanced Computational Modeling for Predicting Complex Iodate Behavior
Computational modeling, particularly using density functional theory (DFT), has become an indispensable tool for understanding and predicting the properties of materials at the atomic level. In the field of this compound research, enhanced computational modeling is playing a crucial role in predicting complex behaviors and guiding the synthesis of new materials.
DFT calculations have been successfully employed to explore the structural, mechanical, electronic, and optical properties of this compound. researchgate.net These calculations can predict the crystal structure of different polymorphs, such as the monoclinic P21 and hexagonal P63 forms of lithium this compound, and determine their relative stability. researchgate.netresearchgate.net For instance, DFT calculations have shown that the monoclinic polymorph of LiZn(IO₃)₃ with the P21 space group is the most thermodynamically stable structure at ambient conditions. preprints.org
Computational studies have also been instrumental in interpreting experimental data. For example, DFT has been used to corroborate and explain the findings from high-pressure experiments on Zn(IO₃)₂, revealing subtle isosymmetric structural phase transitions. uv.esarxiv.org These theoretical studies can elucidate the underlying mechanisms of these transitions, such as changes in the coordination sphere of iodine atoms and the formation of metavalent bonding at high pressure. arxiv.org The pressure dependence of unit-cell parameters, volume, and bond lengths can also be accurately predicted. arxiv.org
The predictive power of computational modeling extends to the electronic and optical properties of this compound. DFT can be used to calculate the electronic band structure and density of states, providing insights into whether a material is a direct or indirect bandgap semiconductor. researchgate.net While DFT is known to sometimes underestimate the bandgap, it provides valuable trends and qualitative understanding. researchgate.net Time-dependent DFT (TD-DFT) calculations can be used to understand the electronic absorption and photoluminescence properties of zinc-containing complexes. iucr.orgnih.gov
An emerging paradigm in computational materials science is the integration of machine learning (ML) with DFT. This approach has been used to predict the formability and thermodynamic stability of new iodine-containing apatites. cambridge.org By training ML models on existing experimental and computational data, it is possible to screen large numbers of candidate compounds much more rapidly than with DFT alone. cambridge.org This data-driven approach, combined with physics-based DFT calculations, offers a powerful strategy for accelerating the discovery of novel iodate materials with desired properties.
Q & A
Q. How can zinc iodate be synthesized in a laboratory setting?
this compound can be synthesized via controlled precipitation by mixing aqueous solutions of zinc nitrate (Zn(NO₃)₂) and potassium iodate (KIO₃). The reaction is:
Key parameters include maintaining stoichiometric ratios, pH control (\sim3–5 to avoid side reactions), and slow addition to favor crystalline precipitation. Post-synthesis, the product is filtered, washed, and dried at 60–80°C to remove impurities .
Q. What is the standard method for determining the solubility product (Ksp) of this compound?
A titrimetric approach is commonly used:
- Prepare a saturated solution of Zn(IO₃)₂ by equilibrating excess solid in water.
- Titrate aliquots with a standardized solution (e.g., 0.2 M KIO₃) until precipitation initiates.
- Calculate iodate concentration () from titration data and use . Assumptions include negligible ionic strength effects and ideal solubility behavior. Reported values at 25°C range from to , depending on experimental conditions .
Q. How can iodate content in this compound be quantified using redox titration?
Iodate is reduced to iodine (I₂) via reaction with excess iodide in acidic medium:
The liberated I₂ is titrated with sodium thiosulfate (Na₂S₂O₃). For accuracy, control acid concentration (1–2 M H₂SO₄) and exclude oxygen to prevent iodine volatilization. Starch is added as an indicator near the endpoint .
Advanced Research Questions
Q. How can discrepancies in reported Ksp values for this compound be resolved?
Variations in arise from differences in ionic strength, temperature, and activity coefficients. To reconcile
Q. What advanced techniques improve iodate detection sensitivity in complex matrices?
Solid-phase extraction (SPE) using nanostructured sorbents (e.g., Ni-Al-Zr layered double hydroxides) pre-concentrates iodate from samples. Post-extraction, iodate is reduced to I₂ and quantified spectrophotometrically at 352 nm. This method achieves a detection limit of 0.12 µg/mL and minimizes interference from common ions (e.g., Cl⁻, NO₃⁻) .
Q. How is this compound’s toxicity assessed in biological systems?
- In vitro : Expose cell lines (e.g., intestinal epithelium) to iodate and measure oxidative stress markers (e.g., glutathione depletion) or DNA damage (comet assay).
- In vivo : Administer iodate orally to rodents and monitor iodide conversion in blood (via ICP-MS) and histopathological changes in the retina and kidneys. Note: Iodate is rapidly reduced to iodide in biological systems, limiting tissue exposure .
Q. What role does this compound play in photocatalytic materials?
Zn(IO₃)₂ can be incorporated into ZnO-based nanocomposites to enhance photocatalytic activity under UV light. For example, MnOx-modified ZnO films doped with iodate show improved degradation of organic pollutants (e.g., methylene blue) due to enhanced charge separation and reduced electron-hole recombination .
Q. How is this compound used in adsorption studies for heavy metal removal?
Hybrid materials like polyacrylamide-zirconium(IV) iodate are synthesized to adsorb Pb(II). Adsorption is modeled using the Temkin isotherm (), and kinetics follow a pseudo-second-order mechanism. Key parameters include pH (optimum ~5.5), contact time (60–90 min), and sorbent dosage (1–2 g/L). Thermodynamic studies () confirm endothermic adsorption .
Methodological Considerations
- Contradictions in Data : Address variability in by standardizing experimental protocols and validating with complementary techniques .
- Safety : Use reducing agents (e.g., ascorbic acid) in iodate handling to mitigate oxidative toxicity risks .
- Advanced Modeling : Apply error analysis (e.g., chi-square test) to assess isotherm/kinetic model fits in adsorption studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
